Phenyl(4-phenylpiperazin-1-yl)methanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(15-7-3-1-4-8-15)19-13-11-18(12-14-19)16-9-5-2-6-10-16/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGJYCFPOKYNLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940419 | |
| Record name | Phenyl(4-phenylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18907-52-3 | |
| Record name | MLS002694728 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl(4-phenylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Phenyl 4 Phenylpiperazin 1 Yl Methanone
Established Synthetic Pathways for Phenyl(4-phenylpiperazin-1-yl)methanone and its Core Structure
The fundamental structure of this compound is typically assembled through the formation of an amide bond between a phenylpiperazine derivative and a benzoic acid derivative. This can be achieved through several established synthetic methodologies.
Reaction Conditions and Reagent Selection in Carbamide Synthesis
The synthesis of the carbamide linkage in this compound and its derivatives often involves the reaction of a 1-arylpiperazine with a suitable acylating agent. A common method is the acylation of 3-chloroaniline or 3-trifluoromethylaniline with 2-chloroacetyl chloride at 0 °C in a mixture of dichloromethane (DCM) and aqueous sodium hydroxide solution. The resulting N-phenyl-2-chloroacetamide derivative can then be reacted with a substituted piperazine (B1678402). nih.gov This subsequent alkylation reaction is typically carried out at 60 °C in a biphasic system of dry acetone and potassium carbonate, with a catalytic amount of potassium iodide. nih.gov
Another approach involves the carbamoylation of 1-phenylpiperazines to yield the desired (4-phenylpiperazin-1-yl)methanones. mdpi.com This method is particularly useful for attaching the phenylpiperazine moiety to various heterocyclic cores.
| Reaction Type | Reagents | Solvents | Temperature | Catalyst | Ref. |
| Acylation | 3-chloroaniline, 2-chloroacetyl chloride | Dichloromethane, aq. NaOH | 0 °C | - | nih.gov |
| Alkylation | N-phenyl-2-chloroacetamide, Substituted piperazine | Acetone | 60 °C | K2CO3, KI | nih.gov |
| Carbamoylation | 1-phenylpiperazine (B188723), Carbamoyl chloride | Toluene | Reflux | - | mdpi.com |
Specific Synthetic Route Examples (e.g., from furancarboxylic acid, quinoxalinecarboxylic acid)
The versatility of the this compound scaffold is demonstrated by its synthesis from various carboxylic acid precursors, including those containing heterocyclic rings.
For instance, derivatives of (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone have been synthesized and investigated for their biological activities. mdpi.comnih.gov One synthetic approach involves the condensation of isatin with a substituted acetophenone via the Pfitzinger reaction to form a 2-phenylquinoline-4-carboxylic acid intermediate. This intermediate is then condensed with 4-(piperazin-1-yl)methyl benzoate, followed by treatment with hydroxylamine hydrochloride to yield the final product. nih.gov
While a direct synthesis of the parent this compound from furancarboxylic acid is not extensively detailed, the synthesis of related compounds such as furan-2-yl-piperazin-1-yl-methanone is well-established. nih.gov This suggests that a similar synthetic strategy, likely involving the activation of furancarboxylic acid to its acid chloride or the use of coupling agents, followed by reaction with 1-phenylpiperazine, would be a viable route.
Design and Synthesis of Structurally Related Derivatives and Analogues
The core structure of this compound serves as a versatile template for the design and synthesis of a wide array of derivatives. These modifications are aimed at exploring the structure-activity relationships and optimizing the pharmacological properties of the resulting compounds.
Strategies for Introducing Substituents on Phenyl Rings and Piperazine Nitrogen
The introduction of various substituents on the phenyl rings and the piperazine nitrogen atom is a common strategy to modulate the biological activity of this compound derivatives.
Substituents on the phenyl rings can be introduced by starting with appropriately substituted anilines or benzoic acids. For example, derivatives with substituents such as fluorine or a trifluoromethyl group on the phenyl ring have been synthesized and shown to possess significant anticonvulsant activity. nih.gov The introduction of these groups can also enhance metabolic stability. nih.gov
Modifications at the piperazine nitrogen that is not attached to the carbonyl group are also frequently explored. This can be achieved through alkylation or benzylation reactions. For instance, various substituents on the piperazine-nitrogen atom have been introduced in the synthesis of acaricidal phenylpiperazine derivatives, using either inorganic bases like potassium carbonate or organic bases. nih.gov
| Substitution Position | Synthetic Strategy | Example Substituents | Reference |
| Phenyl Ring | Use of substituted anilines or benzoic acids | -F, -CF3, -Cl | nih.gov |
| Piperazine Nitrogen | Alkylation or benzylation of the free nitrogen | Alkyl groups, Benzyl groups | nih.gov |
Incorporation of Diverse Heterocyclic Moieties (e.g., phenoxazine (B87303), phenothiazine (B1677639), isoxazole, benzofuran, pyrazole (B372694), quinoxaline (B1680401), thiazolo[5,4-d]pyrimidine)
A significant area of derivatization involves the replacement of one of the phenyl rings with a heterocyclic moiety. This has led to the discovery of compounds with potent and diverse pharmacological activities.
Phenoxazine and Phenothiazine: N-heterocyclic (4-phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine have been synthesized and identified as highly potent inhibitors of tubulin polymerization. mdpi.comresearchgate.netnih.gov The synthesis involves the carbamoylation of 1-phenylpiperazines with phenoxazine- or phenothiazine-derived carbamoyl chlorides. mdpi.com
Isoxazole: Isoxazole-piperazine hybrids have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. nih.govnih.gov A common synthetic route involves the reaction of a substituted piperazine with a chloromethyl-isoxazole derivative. nih.gov
Benzofuran: Benzofuran-2-yl(phenyl)methanone derivatives have been synthesized, with some showing high affinity for β-amyloid plaques. researchgate.net One synthetic approach involves a Rap-Stoermer condensation. researchgate.net Another method describes the synthesis of (4-phenylpiperazin-1-yl)(5-methyl-3-morpholinobenzofuran-2-yl)methanone through a rearrangement from a benzopyran precursor. mdpi.com
Pyrazole: Pyrazole-linked piperazine derivatives have been synthesized through various methods, including the reductive amination of a pyrazole-4-carbaldehyde with a piperazine derivative.
Quinoxaline: As mentioned earlier, (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone derivatives have been synthesized and show potential as antidepressant agents. mdpi.comnih.gov
Thiazolo[5,4-d]pyrimidine: Piperazine-containing 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives have been synthesized as adenosine A2A receptor inverse agonists. researchgate.net The synthesis involves the reaction of a 5-chloro-2-(furan-2-yl)thiazolo[5,4-d]pyrimidin-7-amine derivative with the appropriate piperazine under microwave irradiation. researchgate.net
Molecular Hybridization Approaches in Derivative Synthesis
Molecular hybridization is a strategy in drug design where two or more pharmacophores are combined into a single molecule to create a hybrid compound with potentially enhanced activity or a dual mode of action. This approach has been applied to the this compound scaffold.
For example, the combination of the phenylpiperazine moiety with heterocyclic cores like phenoxazine and phenothiazine can be considered a form of molecular hybridization, aiming to leverage the biological activities associated with each fragment. mdpi.com Similarly, the synthesis of isoxazole-piperazine hybrids combines the pharmacophoric features of both the isoxazole ring and the arylpiperazine moiety. nih.gov This strategy has been employed to develop novel anticancer agents. nih.gov
Analytical Techniques for Confirming Compound Purity and Structure in Research
Ensuring the purity and confirming the precise chemical structure of this compound and its derivatives is paramount in research and development. Beyond basic analytical data, a suite of advanced analytical techniques is employed to provide unambiguous characterization. These methods offer in-depth information on the compound's three-dimensional structure, conformational dynamics, and purity profile.
Advanced Spectroscopic and Crystallographic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are instrumental in the complete structural elucidation of this compound in solution. Temperature-dependent 1H NMR spectroscopy is a powerful tool to study the conformational behavior of N-benzoylated piperazines. nih.gov Due to the partial double bond character of the amide bond, restricted rotation can lead to the presence of different conformers at room temperature, which can be observed and quantified by monitoring changes in the NMR spectrum at various temperatures. nih.govnih.gov Furthermore, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons within the molecule, confirming the precise arrangement of the phenyl, benzoyl, and piperazine moieties. ipb.ptresearchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of this compound. Gas chromatography-mass spectrometry (GC-MS) is a valuable technique for both the separation and identification of the compound and its potential isomers or impurities. nih.gov The mass spectrum of benzoylpiperazines is characterized by specific fragmentation patterns. For instance, a key fragment ion at m/z 122 is indicative of the benzoyl group, which aids in its differentiation from isobaric compounds. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a crystalline compound. For derivatives of this compound, such as 1-(4-bromobenzoyl)-4-phenylpiperazine, X-ray crystallography has been used to determine the precise bond lengths, bond angles, and conformation of the molecule in the solid state. uky.eduiucr.orgresearchgate.net The data from X-ray crystallography reveals that the central piperazine ring typically adopts a chair conformation. uky.eduiucr.org The refinement of the crystal structure data is carried out using specialized software like SHELXL. researchgate.net
Hirshfeld Surface Analysis: This technique, often used in conjunction with X-ray crystallography data, allows for the visualization and quantification of intermolecular interactions within the crystal lattice. For piperazine derivatives, Hirshfeld surface analysis and the associated 2D fingerprint plots provide insights into the nature and extent of contacts such as C-H···O and other weak interactions that stabilize the crystal packing. uky.eduresearchgate.net
Advanced Chromatographic and Hyphenated Techniques
Gas Chromatography-Infrared Detection (GC-IRD): This hyphenated technique provides an additional layer of structural confirmation. The vapor-phase infrared spectrum obtained from GC-IRD is unique to a specific molecule and can be used to definitively differentiate between structural isomers that may have similar mass spectra. nih.gov
Chromatographic Purity Analysis: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the methods of choice for determining the purity of this compound. These techniques can separate the target compound from starting materials, by-products, and degradation products with high resolution. The purity of final compounds is often confirmed to be ≥99% by these methods. mdpi.com
Below is a summary of the advanced analytical techniques used for the characterization of this compound and its derivatives.
| Analytical Technique | Information Obtained | Key Findings for this compound and Derivatives |
| Temperature-Dependent 1H NMR | Conformational dynamics in solution | Observation of distinct conformers due to restricted amide bond rotation and piperazine ring interconversion. nih.govnih.gov |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms within the molecule | Unambiguous assignment of proton and carbon signals, confirming the molecular structure. ipb.ptresearchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition | Precise determination of the molecular formula. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and structural identification of isomers | Characteristic fragment ion at m/z 122 for the benzoyl group. nih.gov |
| X-ray Crystallography | Three-dimensional molecular structure in the solid state | Piperazine ring adopts a chair conformation; precise bond lengths and angles are determined. uky.eduiucr.org |
| Hirshfeld Surface Analysis | Intermolecular interactions in the crystal lattice | Quantification of C-H···O and other weak interactions. uky.eduresearchgate.net |
| Gas Chromatography-Infrared Detection (GC-IRD) | Confirmatory structural data | Provides a unique vapor-phase IR spectrum for isomer differentiation. nih.gov |
| HPLC/UPLC | Compound purity | High-resolution separation for purity assessment, often achieving ≥99%. mdpi.com |
Molecular Interactions and Pharmacological Mechanisms of Phenyl 4 Phenylpiperazin 1 Yl Methanone and Its Derivatives
Receptor Binding and Functional Efficacy Studies
The versatility of the phenyl(4-phenylpiperazin-1-yl)methanone core structure allows for significant modulation of the serotonin (B10506) system. By modifying various parts of the molecule, researchers have developed derivatives with high affinity and specific activity at key serotonin receptor subtypes, particularly the 5-HT3 and 5-HT1A receptors.
The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs and is implicated in mood and anxiety disorders. nih.gov Derivatives of this compound have been synthesized and identified as potent 5-HT3 receptor antagonists. For instance, the derivative (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone (4a) was designed and evaluated as a 5-HT3 receptor antagonist. thepharmajournal.com This compound demonstrated a pA2 value of 7.3, which indicates significant antagonist potency, greater than that of the established 5-HT3 antagonist ondansetron (B39145) (pA2 of 6.9). thepharmajournal.com Another related derivative, (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl) methanone (B1245722) (6g), also showed potential as a 5-HT3 receptor antagonist with a pA2 value of 7.5. nih.gov The antagonistic activity at this receptor is believed to contribute to the anxiolytic and antidepressant-like effects observed for these compounds in preclinical models. nih.govthepharmajournal.com
The 5-HT1A receptor is a G-protein coupled receptor involved in the modulation of mood, anxiety, and cognition. semanticscholar.org The 4-alkyl-1-arylpiperazine scaffold, a key feature of the title compound's derivatives, is closely associated with high-affinity binding at the 5-HT1A receptor. semanticscholar.orgmdpi.com
Research has yielded numerous derivatives with potent 5-HT1A receptor affinity. A series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives were found to be potent 5-HT1A ligands, with compounds 14 , 15 , and 16 exhibiting high affinity with Ki values of 5.1, 2.7, and 4.3 nM, respectively. nih.gov Functional studies revealed complex activities: compound 14 acted as an agonist at both pre- and postsynaptic 5-HT1A receptors, whereas compound 15 was an agonist at presynaptic receptors and an antagonist at postsynaptic receptors. nih.gov
Further synthesis of adamantane-containing derivatives, such as N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine (8 ), resulted in a highly selective ligand with a Ki value of 1.2 nM for the 5-HT1A receptor. mdpi.com Another study focusing on tetralin moieties reported that 1-phenylpiperazine (B188723) 2a , which features a three-membered alkyl chain linked to a 5-methoxytetralin-1-yl ring, showed very high affinity (IC50 = 0.50 nM) and selectivity for the 5-HT1A receptor. nih.gov
| Compound/Derivative | 5-HT1A Receptor Affinity (Ki, nM) | Source |
|---|---|---|
| Derivative 14 (azaspiro[4.5]decane-1,3-dione) | 5.1 | nih.gov |
| Derivative 15 (azaspiro[4.5]decane-1,3-dione) | 2.7 | nih.gov |
| Derivative 16 (azaspiro[4.5]decane-1,3-dione) | 4.3 | nih.gov |
| Compound 8 (adamantane derivative) | 1.2 | mdpi.com |
| Compound 10 (memantine derivative) | 21.3 | mdpi.com |
The phenylpiperazine class of compounds has been extensively explored for its interaction with D2-like dopamine (B1211576) receptors (D2, D3, and D4), which are critical targets for treating neuropsychiatric disorders. cancer.govresearchgate.net A significant focus has been on achieving selectivity for the D3 receptor over the highly homologous D2 receptor to develop therapies with potentially fewer side effects. nih.govnih.gov
Derivatives based on the phenylpiperazine scaffold have demonstrated a wide range of binding affinities for D2 and D3 receptors, with many achieving high selectivity for the D3 subtype. nih.gov A series of 4-thiophene-3-yl-benzamide N-phenylpiperazines and 4-thiazolyl-4-ylbenzamide N-piperazine analogs showed D3 receptor binding affinities (Ki) in the range of 1.4–43 nM, with D3 versus D2 selectivity reaching as high as 1831-fold. nih.gov
One particular compound, 6a (a 3-thiophenephenyl fluoride (B91410) substituted N-phenylpiperazine analog), was found to bind to the human D3 receptor with nanomolar affinity and substantial D3 vs. D2 binding selectivity of approximately 500-fold. nih.gov Another study identified HY-3-24 as a selective D3 receptor ligand with a Ki of 0.67 nM for the D3 receptor and 86.7 nM for the D2 receptor, yielding a selectivity of about 129-fold. frontiersin.org These findings underscore the potential of N-phenylpiperazine analogs to selectively target the D3 receptor despite the high sequence homology between the D2 and D3 subtypes. nih.gov
Beyond simple binding affinity, the functional activity of these compounds at the D3 receptor is crucial for their therapeutic potential. Research has identified phenylpiperazine derivatives with varying degrees of agonist activity, from full agonists to partial agonists and antagonists. nih.gov A study of three structurally related compounds found that WC44 acted as a D3 receptor agonist, WC26 as a D3 partial agonist, and WC10 as a weak D3 partial agonist/antagonist. nih.gov The selectivity for the D3 receptor over the D2 receptor for these compounds was 23-fold (WC44), 51-fold (WC26), and 42-fold (WC10), respectively. nih.gov
In a different study, compound 3 , a derivative featuring a 6,6-diphenyl-1,4-dioxane scaffold, was identified as a D3-preferential partial agonist with an EC50 of 9.8 nM and a D2/D3 selectivity of 143. unimi.it This profile of D3-selective partial agonism is of significant interest for developing treatments for conditions like substance use disorders. cancer.govnih.gov The ability to fine-tune both binding affinity and functional efficacy highlights the importance of the phenylpiperazine scaffold in designing selective D3 receptor modulators. nih.govunimi.it
| Compound/Derivative | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity Ratio | Source |
|---|---|---|---|---|
| WC10 | - | - | 42 | nih.gov |
| WC26 | - | - | 51 | nih.gov |
| WC44 | - | - | 23 | nih.gov |
| Compound 6a | ~500x less than D3 | Nanomolar range | ~500 | nih.gov |
| Compound 3 | 120 | 0.84 | 143 | unimi.it |
| HY-3-24 | 86.7 | 0.67 | ~129 | frontiersin.org |
Adenosine A2A Receptor Inverse Agonism
Currently, there is no publicly available scientific literature or data that specifically describes the inverse agonist activity of this compound or its direct derivatives at the Adenosine A2A receptor. Research in this specific area has not been identified.
General G Protein-Coupled Receptor (GPCR) Ligand Activity
A comprehensive screening of this compound against a broad panel of G Protein-Coupled Receptors (GPCRs) has not been reported in the available scientific literature. Therefore, its general activity profile as a GPCR ligand remains uncharacterized.
Enzyme Inhibition Profiling
Monoacylglycerol Lipase (B570770) (MAGL) Inhibition
This compound has been identified as a scaffold for the development of inhibitors targeting Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).
Research has focused on developing reversible inhibitors of MAGL to avoid the potential side effects associated with the prolonged inactivation caused by covalent, irreversible inhibitors. A study employing a virtual screening protocol identified a novel Phenyl(piperazin-1-yl)methanone inhibitor of MAGL. Subsequent molecular modeling and optimization led to the discovery of derivatives that exhibit efficient and reversible MAGL inhibition. tums.ac.ir This reversibility is a key feature, as it allows for a temporary modulation of the enzyme's activity, which could maintain the physiological levels of MAGL over the long term. The inhibition of MAGL by this class of compounds prevents the hydrolysis of 2-AG, thereby increasing its levels and modulating endocannabinoid signaling. tums.ac.ir
Quantitative assays have been performed to determine the inhibitory potency of this compound derivatives against human recombinant MAGL. In one key study, a hit compound, (4-chlorophenyl)(4-phenylpiperazin-1-yl)methanone (referred to as compound 1 in the study), was identified through virtual screening. Structure-based optimization of this initial hit led to the synthesis of a more potent derivative. tums.ac.ir
The inhibitory activity is typically measured by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for selected derivatives were determined using a 4-nitrophenyl acetate (B1210297) (4-NPA) substrate in a 96-well microtiter plate format. tums.ac.ir
The data below shows the IC50 values for two derivatives from a study that aimed to improve the potency of the initial hit compound.
Interactive Table: MAGL Inhibition Data
| Compound ID (in study) | Chemical Name | IC50 (µM) |
|---|---|---|
| 1 | (4-chlorophenyl)(4-phenylpiperazin-1-yl)methanone | Not explicitly quantified as a value, but served as the less active starting hit. |
The results demonstrated that strategic chemical modifications, guided by molecular modeling, significantly improved the inhibitory potency of the initial phenyl(piperazin-1-yl)methanone scaffold against MAGL. tums.ac.ir
Cholinesterase Enzyme Inhibition
There is no specific data in the peer-reviewed literature detailing the direct inhibitory activity of this compound on cholinesterase enzymes (acetylcholinesterase or butyrylcholinesterase). While research exists on other, structurally distinct piperidine (B6355638) and phenylpiperazine derivatives as cholinesterase inhibitors, these findings cannot be directly extrapolated to the subject compound.
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can help manage postprandial hyperglycemia in type 2 diabetes. nih.gov A class of inhibitors based on a substituted 5-(4-phenylpiperazin-1-ylsulfonyl)indolin-2-one scaffold was identified through a quantitative high-throughput screening (qHTS) campaign. nih.gov These compounds represent a new class of alpha-glucosidase inhibitors being investigated for their potential use in treating diabetes or as pharmacological chaperones for Pompe disease. nih.gov
Kinetic studies on other piperazine-containing compounds, such as 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives, have revealed a noncompetitive mode of inhibition against yeast α-glucosidase. tubitak.gov.trresearchgate.net This indicates that these compounds bind to an allosteric site on the enzyme, rather than the active site, to exert their inhibitory effect. tubitak.gov.trresearchgate.net The inhibitory potential within these series was influenced by substitutions on the phenyl ring and the length of attached alkyl groups. tubitak.gov.tr
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in melanin (B1238610) biosynthesis. Its inhibitors are of great interest for treating hyperpigmentation disorders and have applications in the cosmetic industry. unica.it Derivatives of this compound have emerged as potent tyrosinase inhibitors.
Specifically, a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were synthesized and evaluated against tyrosinase from Agaricus bisporus. unica.itresearchgate.net Structure-activity relationship (SAR) studies revealed that compounds with hydrophobic ortho-substituents on the aroyl moiety were particularly potent, with IC50 values in the low micromolar range (1.5–4.6 μM), significantly more potent than the reference inhibitor kojic acid (IC50 = 17.8 μM). unica.itresearchgate.net Kinetic analysis demonstrated that these compounds act as competitive inhibitors of the enzyme's diphenolase activity. unica.itresearchgate.net Another related series, [4-(4-fluorobenzyl)piperazin-1-yl]-based methanones, also produced a highly potent competitive inhibitor with an IC50 value of 0.18 μM. d-nb.info Further research on derivatives such as 3-(4-benzyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)propan-1-one has also yielded potent inhibitors, with one compound showing an IC50 of 3.80 µM. nih.gov
| Compound Derivative Class | Specific Substitutions | IC50 (µM) | Inhibition Type | Source |
|---|---|---|---|---|
| (4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanone | 2,4-Dichlorophenyl | 1.5 | Competitive | unica.it, researchgate.net |
| (4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanone | 2-Chlorophenyl | 2.1 | Competitive | unica.it |
| (4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanone | 2-Bromophenyl | 4.6 | Competitive | unica.it |
| [4-(4-Fluorobenzyl)piperazin-1-yl]methanone | 3-Chloro-2-nitrophenyl | 0.18 | Competitive | d-nb.info |
| 2-(4-Benzyl-1-piperidyl)-1-ethanone | 4-(4-Hydroxyphenyl)piperazin-1-yl | 3.80 | Not Specified | nih.gov |
| Nitrophenylpiperazine | Indole at N-1 of piperazine (B1678402) | 72.55 | Mixed | nih.gov |
Table 1: Tyrosinase inhibitory activities of selected this compound derivatives.
Tubulin Polymerization Inhibition
Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, shape, and intracellular transport. nih.gov Inhibition of tubulin polymerization is a validated and effective strategy in cancer therapy. nih.govnih.gov The phenylpiperazine moiety has been identified as a key feature in compounds that inhibit tubulin polymerization by binding to the colchicine (B1669291) site. mdpi.com
Derivatives incorporating the (4-phenylpiperazin-1-yl)methanone structure have shown potent anti-proliferative properties by this mechanism. A study on N-heterocyclic methanones derived from phenoxazine (B87303) and phenothiazine (B1677639) cores found that several analogues were potent inhibitors of tubulin polymerization. These compounds induced a G2/M phase cell cycle blockade, leading to apoptosis. mdpi.com Molecular docking studies confirmed that these compounds bind effectively to the colchicine binding site on β-tubulin. mdpi.com
| Compound Derivative Class | Cell Line | IC50 (µM) for Tubulin Polymerization | Source |
|---|---|---|---|
| Dihydroquinolin-4(1H)-one derivative | K562 cells | 3.06 | bioworld.com |
| Combretastatin A-4 (Reference) | K562 cells | 1.99 | bioworld.com |
Table 2: Tubulin polymerization inhibitory activities of a selected derivative compared to a reference compound.
The potent cytotoxic effects of these agents are directly linked to their ability to disrupt microtubule dynamics. nih.govmdpi.com The development of novel, water-soluble tubulin inhibitors that can overcome issues like multidrug resistance remains an active area of research. nih.govbioworld.com
Cellular and Subcellular Mechanisms of Action
The therapeutic and biological activities of this compound and its related derivatives are underpinned by a variety of cellular and subcellular mechanisms. Research has demonstrated that these compounds can influence fundamental cellular processes, ranging from cell cycle progression and ion channel function to modulation of specific receptor systems and enzymatic pathways. These interactions ultimately affect cell viability and proliferation, highlighting the diverse pharmacological potential of this chemical scaffold.
Derivatives of the this compound structure have been identified as potent modulators of the cell cycle, a critical process for cell growth and division. Specifically, a series of 10-(4-phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine have demonstrated significant antiproliferative effects linked to cell cycle arrest. nih.gov
Flow cytometry analysis of cancer cells treated with these compounds revealed an induction of a G2/M phase blockade. nih.gov This arrest at the G2/M checkpoint prevents cells from entering mitosis, thereby inhibiting cell division and proliferation. The underlying mechanism for this effect was suggested to be the potent inhibition of tubulin polymerization. nih.gov By binding to β-tubulin at the colchicine binding site, these compounds disrupt the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis. nih.gov Persistent or even transient arrest at the G2/M phase is a known prerequisite for apoptosis (programmed cell death) induced by various chemotherapeutic agents. nih.gov The ability of these phenylpiperazine derivatives to halt the cell cycle at this specific phase underscores their potential as antineoplastic agents. nih.gov
The phenylpiperazine moiety is a key structural feature in compounds designed to interact with various ion channels, including those responsible for sodium and calcium currents.
Sodium Channels: A novel class of furan-based voltage-gated sodium channel blockers incorporates a piperazine structure. nih.gov These compounds were developed as potent blockers of multiple sodium channel subtypes, including the tetrodotoxin-resistant Na(v)1.8 channel, which is implicated in neuropathic pain. nih.gov This indicates the utility of the piperazine scaffold in developing agents that modulate sodium ion influx, a key process in neuronal excitability. nih.gov
Calcium Channels: Derivatives containing a 4-(4-fluorophenyl)-piperazin-1-yl moiety have been synthesized and evaluated for their calcium channel antagonist activity. nih.gov In vitro assays using guinea pig ileum longitudinal smooth muscle demonstrated the calcium channel blocking capabilities of these compounds. nih.gov The activity was found to be dependent on other substitutions on the molecule, reinforcing that the phenylpiperazine group can be a core component of pharmacologically active calcium channel blockers. nih.gov Voltage-sensitive calcium channels are crucial for many physiological processes, and their blockade is a mechanism used by various therapeutic drugs. nih.gov The activation of other channels, such as TRPV1, can lead to a massive influx of Ca2+, which in turn can trigger the inhibition of voltage-gated calcium and sodium channels. nih.gov
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed on sensory neurons that plays a crucial role in pain perception. researchgate.netmdpi.com Activation of the TRPV1 receptor by stimuli such as heat (above 42°C), acidic conditions, or chemical ligands like capsaicin (B1668287) triggers an influx of calcium and sodium ions. wikipedia.org This ion influx leads to membrane depolarization, neuronal firing, and the transmission of pain signals. wikipedia.org
TRPV1 antagonists function by blocking this process. wikipedia.org Most channel antagonists are thought to bind within the pore region of the tetrameric channel, interacting with residues from the different subunits to prevent ion permeation. wikipedia.org The development of TRPV1 antagonists is a significant area of research for new analgesic agents to treat chronic and inflammatory pain. researchgate.netwikipedia.org The channel's activity can be sensitized by inflammatory mediators, and its activation can also lead to the release of pro-nociceptive peptides, a process that is diminished by TRPV1 antagonists. wikipedia.org
The endocannabinoid system (ECS) is a critical modulatory system in the brain and periphery, composed of cannabinoid receptors, endogenous ligands (endocannabinoids), and their metabolic enzymes. nih.govnih.gov The two primary endocannabinoids are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (2-AG). nih.gov 2-AG is predominantly hydrolyzed and inactivated by the enzyme monoacylglycerol lipase (MAGL). nih.govnih.gov
A novel phenyl(piperazin-1-yl)methanone derivative has been identified as an efficient and reversible inhibitor of MAGL. nih.govnih.gov By inhibiting MAGL, this compound prevents the breakdown of 2-AG, thereby increasing its levels and enhancing endocannabinoid signaling. This makes MAGL an attractive therapeutic target for numerous conditions, including cancer and neurodegenerative diseases. nih.gov The discovery of a phenyl(piperazin-1-yl)methanone-based MAGL inhibitor highlights the potential of this chemical scaffold to modulate the ECS. nih.gov
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Inhibition Type |
|---|---|---|---|
| Phenyl(piperazin-1-yl)methanone Derivative 4 | Monoacylglycerol Lipase (MAGL) | 6.1 µM | Reversible |
Consistent with their ability to modulate the cell cycle and inhibit key enzymes, derivatives of this compound have demonstrated significant effects on the viability and proliferation of various cancer cell lines.
One study identified a phenyl(piperazin-1-yl)methanone derivative (a reversible MAGL inhibitor) that produced noteworthy inhibition of cell viability across several human cancer cell lines, with IC₅₀ values ranging from 31 to 72 µM. nih.gov Its antiproliferative efficacy was comparable to or slightly more potent than a reference inhibitor in HCT116, SKOV3, MDA-MB-231, and CAOV3 cells. nih.gov
Another series of derivatives, based on phenoxazine and phenothiazine scaffolds, showed excellent antiproliferative properties, with some analogues achieving low nanomolar GI₅₀ values against a wide panel of 93 different cancer cell lines. nih.gov Furthermore, other N-arylpiperazine derivatives have also been shown to possess cytotoxic activity against human prostate (LNCAP, DU-145, PC-3) and breast cancer (MCF-7, SKBR-3, MDA-MB231) cell lines. unina.it
| Derivative Series | Cell Line | Cancer Type | Activity Metric | Reported Value |
|---|---|---|---|---|
| MAGL Inhibitor Derivative nih.gov | MDA-MB-231 | Breast | IC50 | ~31 µM |
| HCT116 | Colorectal | IC50 | ~72 µM | |
| CAOV3 | Ovarian | IC50 | 31-72 µM range | |
| OVCAR3 | Ovarian | IC50 | ||
| SKOV3 | Ovarian | IC50 | ||
| Phenoxazine Derivative (16o) nih.gov | 93-cell line panel | Various | Mean GI50 | 3.3 nM |
| Thiazolinylphenyl-piperazines unina.it | Prostate (LNCaP, DU-145, PC-3) | Prostate | IC50 | 15-73 µM range |
| Breast (MCF-7, SKBR-3, MDA-MB231) | Breast | IC50 | 15-73 µM range |
Structure Activity Relationship Sar Studies and Rational Design of Phenyl 4 Phenylpiperazin 1 Yl Methanone Analogues
Identification of Essential Structural Motifs for Biological Activity
The biological activity of phenyl(4-phenylpiperazin-1-yl)methanone derivatives is intrinsically linked to the specific arrangement and nature of its core structural components. The piperazine (B1678402) ring, its N-phenyl substituent, and the benzoyl moiety each play critical roles in defining the molecule's interaction with biological targets.
Role of the Piperazine Ring and its N-Phenyl Substitution
The piperazine ring is a cornerstone of the pharmacophore for numerous classes of therapeutic agents, and its importance is reaffirmed in this series of compounds. It often serves as a central scaffold, correctly positioning the other functional groups for optimal interaction with receptor binding sites. Research into anticonvulsant agents has demonstrated that the phenylpiperazine moiety is crucial for activity. For instance, replacing the phenylpiperazine group with a benzylpiperazine or a hydroxyethylpiperazine led to a marked decrease in anticonvulsant efficacy, underscoring the necessity of the specific N-phenylpiperazine structure. nih.gov
The N-phenyl group itself is not merely a passive component. Its presence and substitution pattern are critical determinants of biological effect. In the context of anticonvulsant activity, the nature of the aryl group attached to the piperazine nitrogen significantly influences efficacy. bg.ac.rs Similarly, in the development of selective estrogen receptor modulators, the 4-(4-alkylpiperazin-1-yl)phenyl group has been identified as a novel and highly effective basic side chain.
Furthermore, studies on potential anticancer agents have shown that the substitution on this N-phenyl ring directly impacts cytotoxicity. The introduction of various substituents on this ring is a key strategy in modulating the biological profile of these molecules. This highlights that the N-phenylpiperazine unit as a whole is an essential motif for biological activity.
Contribution of the Methanone (B1245722) Linker and its Adjacent Phenyl Group
The methanone (carbonyl) group and its adjacent phenyl ring (often referred to as the benzoyl group) also play a pivotal role. The carbonyl group can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand within a receptor's binding pocket. The adjacent phenyl ring provides a large, hydrophobic surface that can engage in van der Waals and π-π stacking interactions.
Modification of this part of the scaffold has led to significant shifts in biological activity. For example, replacing the phenyl ring with a quinoxaline (B1680401) ring resulted in a compound with potent 5-HT3 receptor antagonist activity and antidepressant-like effects. nih.gov This indicates that the nature of the aromatic system attached to the carbonyl linker is a key determinant of target selectivity.
In another study focusing on anticonvulsant activity, the core structure was modified to N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide. In these analogues, the methanone linker is incorporated into a larger acetamide (B32628) structure. The observation that these compounds were less potent than related succinimide (B58015) derivatives suggests that the rigidity and electronic properties of the linker region are finely tuned for optimal activity. nih.gov The discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL) further illustrates the importance of this scaffold, where the benzoyl group interacts with the enzyme's active site. nih.govnih.govresearchgate.net
Systematic Analysis of Substituent Effects on Potency and Selectivity
Building upon the understanding of the core scaffold, medicinal chemists have systematically introduced a variety of substituents to probe their effects on biological activity. These studies are crucial for fine-tuning the potency, selectivity, and pharmacokinetic properties of lead compounds.
Influence of Halogenation and Other Electron-Withdrawing/Donating Groups
The electronic properties of the N-phenyl ring have been a major focus of SAR studies. The introduction of halogens and other electron-withdrawing groups has proven to be a particularly fruitful strategy for enhancing potency.
In the pursuit of anticonvulsant agents, derivatives bearing a 3-(trifluoromethyl)phenyl group on the piperazine nitrogen were found to be significantly more active in the maximal electroshock (MES) seizure model than their 3-chloro counterparts. nih.gov This suggests that strong electron-withdrawing effects can be beneficial for this specific activity. Further research into N-(4-arylpiperazin-1-yl)-alkyl derivatives confirmed that substituents like 3-chlorophenyl and 3-trifluoromethylphenyl on the arylpiperazine moiety are critical for anticonvulsant action.
This trend is also observed in other therapeutic areas. For potential anticancer agents based on a 1,2-benzothiazine scaffold, the substitution pattern on the phenylpiperazine moiety was key. Compounds with 3,4-dichloro or 3-trifluoromethyl substitutions on the phenyl ring exhibited higher cytotoxicity against cancer cell lines. In the development of acaricides, a complex substituent pattern on the N-phenyl ring, including fluorine and a trifluoroethylsulfanyl group, was found to elicit potent activity. nih.gov
The table below summarizes the effect of various substituents on the N-phenyl ring on the anticonvulsant activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide analogues.
| Compound | Substituent on N-Phenyl Ring | Anticonvulsant Activity (MES Test) |
| Analogue A | 3-Chloro | Inactive |
| Analogue B | 3-Trifluoromethyl | Active |
| Analogue C | 4-Fluoro | Varied Activity |
| Analogue D | Unsubstituted | Varied Activity |
This table is a representative summary based on findings that show a general trend. Specific activity values can vary based on the full molecular structure.
Modifications to Alkyl Linkers and Side Chains
The nature of the chain connecting the core piperazine structure to other parts of the molecule, or modifications to other positions of the piperazine ring, also significantly impacts biological activity.
In a series of spirosuccinimide derivatives designed as anticonvulsants, the length of the alkyl linker between the piperazine ring and the spiro system was critical. A comparison between ethyl (two-carbon) and propyl (three-carbon) linkers revealed differences in potency and neurotoxicity profiles.
For acaricidal phenylpiperazine derivatives, a variety of substituents were tested on the second nitrogen atom of the piperazine ring. This included alkyl, acyl, and sulfonyl groups. Interestingly, even a simple methyl group at this position was sufficient to achieve complete control of the target pest at the tested concentration, indicating a degree of tolerance for substitution at this position for this particular activity. nih.gov In the context of selective estrogen receptor modulators, the introduction of an alkyl group on the piperazine nitrogen, creating a 4-(4-alkylpiperazin-1-yl)phenyl moiety, was found to be a successful strategy.
The table below illustrates the impact of linker length on the anticonvulsant activity of N-[ω-(4-Arylpiperazin-1-yl)alkyl]-2-azaspiro[4.5]decane-1,3-diones.
| Arylpiperazine Substituent | Linker Length (n) | Relative Anticonvulsant Potency |
| 3-Chlorophenyl | 2 (Ethyl) | Potent |
| 3-Chlorophenyl | 3 (Propyl) | Less Potent / Neurotoxic |
| 3-Trifluoromethylphenyl | 2 (Ethyl) | Potent |
| 3-Trifluoromethylphenyl | 3 (Propyl) | Highly Potent |
This table represents general trends observed in SAR studies. Absolute potency is dependent on the specific chemical structure and testing conditions.
Rational Design Principles for Optimized Ligands
The accumulated SAR data provides a robust foundation for the rational design of new, optimized ligands based on the this compound scaffold. The goal of rational design is to move beyond random screening and towards the deliberate construction of molecules with enhanced potency, improved selectivity, and favorable drug-like properties.
One key principle that has emerged is the targeted modification of the N-phenyl ring. For instance, knowing that a 3-trifluoromethylphenyl group often confers superior anticonvulsant activity allows designers to incorporate this feature into new molecular frameworks. Similarly, for 5-HT1A receptor ligands, molecular docking simulations have revealed the positive impact of specific substitutions on the arylpiperazine part of the molecule, guiding the synthesis of compounds with high binding affinity. bg.ac.rs
Another design principle involves leveraging bioisosteric replacements. The successful substitution of the benzoyl-phenyl group with a quinoxaline ring to create a 5-HT3 antagonist is a prime example. nih.gov This demonstrates that while the core scaffold is important, replacing certain components with other groups that retain similar steric and electronic properties can shift the biological activity towards new targets.
Computational methods, such as virtual screening and molecular docking, are increasingly integral to the rational design process. nih.govnih.govresearchgate.net These techniques allow researchers to predict how a designed molecule will bind to its target protein, saving significant time and resources in the synthesis and testing phases. For example, the discovery of phenyl(piperazin-1-yl)methanone derivatives as MAGL inhibitors was driven by a virtual screening protocol that identified the initial hit compound. nih.govnih.govresearchgate.net Subsequent molecular modeling then guided the optimization of this hit to produce more potent derivatives.
Identification and preservation of essential pharmacophoric elements like the N-phenylpiperazine core.
Systematic decoration of the aromatic rings with substituents known to enhance potency, such as electron-withdrawing groups.
Judicious modification of linker lengths and other peripheral groups to fine-tune activity and reduce off-target effects.
Employment of computational tools to guide the design process and prioritize synthetic targets.
By adhering to these principles, the this compound framework will undoubtedly continue to yield novel and effective therapeutic agents.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are advanced strategies in drug design used to identify novel chemotypes with improved properties or to circumvent intellectual property limitations. nih.govresearchgate.net Bioisosterism involves the substitution of atoms or groups within a molecule with other fragments that possess similar physical or chemical properties, with the goal of maintaining or enhancing biological activity. researchgate.netresearchgate.net Scaffold hopping is a more drastic evolution of this concept, where the central core or framework of a lead molecule is replaced with a structurally distinct scaffold that preserves the essential three-dimensional arrangement of key functional groups required for biological interaction. researchgate.netscite.ai
These techniques are instrumental in navigating and expanding chemical space to discover analogues with superior drug-like characteristics. researchgate.net The process often relies on computational methods and the intuition of medicinal chemists to identify suitable replacements that can lead to enhanced potency, better selectivity, or improved absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov
A practical application of these principles can be seen in the development of novel inhibitors for monoacylglycerol lipase (MAGL), a therapeutic target for various diseases. nih.govtandfonline.com In one study, researchers identified a hit compound containing a phenyl(piperazin-1-yl)methanone core through a virtual screening protocol. nih.govresearchgate.net To optimize this initial hit, a structure-based design approach was employed, which can be viewed as a form of bioisosteric replacement or fragment substitution.
Specifically, portions of the initial hit compound were strategically replaced with a 7-hydroxynaphthalen-1-yl moiety to create new analogues, compounds 4 and 5. nih.gov This modification was guided by docking studies which predicted that the new fragment could form favorable hydrogen bonds with key residues (E53 and H272) in the enzyme's active site. nih.gov The subsequent synthesis and testing of these compounds confirmed the computational hypothesis. Compound 4, in which the substitution resulted in a preferred binding mode (Mode A), demonstrated a five-fold increase in inhibitory activity compared to compound 5, which adopted a different orientation (Mode B). nih.gov
| Compound | Modification | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 4 | Substitution with a 7-hydroxynaphthalen-1-yl moiety (Binding Mode A) | MAGL | 6.1 | nih.gov |
| Compound 5 | Substitution with a 7-hydroxynaphthalen-1-yl moiety (Binding Mode B) | MAGL | 31.9 | nih.gov |
This example illustrates how rational, structure-guided bioisosteric replacements of the this compound scaffold can lead to the successful optimization of biological activity. nih.gov
Lead Compound Identification and Optimization Strategies
The journey of a drug from initial concept to clinical candidate involves the critical phases of lead identification and lead optimization. danaher.com A "lead" compound is a molecule that demonstrates promising biological activity against a specific target and serves as the starting point for further refinement. danaher.com Identification can arise from various methods, including high-throughput screening, virtual screening, and computational modeling. danaher.comresearchgate.net
Once a lead is identified, the optimization phase begins. This iterative process involves synthesizing and testing a series of analogues to enhance desired characteristics such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, while minimizing undesirable effects. danaher.com
Lead Identification:
A notable example involving the this compound scaffold is the discovery of novel, reversible inhibitors of monoacylglycerol lipase (MAGL). nih.govtandfonline.com Researchers utilized a sophisticated virtual screening protocol based on a fingerprint-driven consensus docking approach to identify a new MAGL inhibitor from a chemical library. nih.govresearchgate.net This computationally-driven method successfully pinpointed a this compound derivative as a promising hit.
Lead Optimization:
Following this identification, molecular modeling and preliminary structure-based hit optimization were performed. tandfonline.com This led to the synthesis and discovery of a derivative, compound 4, which exhibited efficient reversible MAGL inhibition with an IC50 value of 6.1 µM. nih.gov This compound was subsequently designated as a lead for developing more potent inhibitors. nih.govresearchgate.net The optimization strategy involved synthesizing analogues (compounds 4 and 5) based on docking hypotheses to improve interactions with the enzyme's active site. The superior activity of compound 4 confirmed the reliability of the computational model and established it as a viable lead for further exploration. nih.gov
Another extensive example of lead optimization can be found in the development of ligands for sigma (σ) receptors, using the related N-(1-benzylpiperidin-4-yl)phenylacetamide scaffold. nih.gov The unsubstituted parent compound already showed high affinity and selectivity for σ1 receptors. nih.gov The optimization strategy involved systematically introducing various chemical groups at different positions on the phenylacetamide aromatic ring to probe the structure-activity relationships. nih.gov
Key findings from this optimization campaign include:
Positional Influence : For many substituents (Cl, Br, F, NO2, OMe), placing them at the 3-position of the phenyl ring resulted in higher affinity for both σ1 and σ2 receptors compared to substitutions at the 2- or 4-positions. nih.gov
Effect of Halogens : Halogen substitution generally increased affinity for the σ2 receptor while maintaining high affinity for the σ1 receptor, thereby modulating selectivity. nih.gov
Electron-Donating Groups : Substituents like OH, OMe, or NH2 led to moderate σ1 affinity but weak or negligible affinity for σ2 receptors, thus increasing selectivity for the σ1 subtype. nih.gov
Optimized Selectivity : The 2-fluoro substituted analogue emerged as the most selective compound for the σ1 receptor, with a Ki of 3.56 nM for σ1 and 667 nM for σ2. nih.gov
These findings showcase a classic lead optimization strategy where systematic structural modifications are used to fine-tune the pharmacological profile of a lead compound.
| Compound | Substitution on Phenylacetamide Ring | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Reference |
|---|---|---|---|---|
| Unsubstituted | None | 3.90 | 240 | nih.gov |
| Analogue 11 | 2-Fluoro | 3.56 | 667 | nih.gov |
| Analogue with OH group | 3-Hydroxy | Moderate Affinity | Weak/Negligible Affinity | nih.gov |
| Analogue with Cl group | 3-Chloro | Higher Affinity vs 2- or 4-substitutions | Higher Affinity vs 2- or 4-substitutions | nih.gov |
Computational Approaches in Phenyl 4 Phenylpiperazin 1 Yl Methanone Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. This technique is crucial for understanding the structural basis of molecular recognition and has been extensively used to study how phenyl(4-phenylpiperazin-1-yl)methanone derivatives interact with various biological targets.
Prediction of Binding Modes and Affinities with Target Enzymes
Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in disease. Molecular docking has been instrumental in predicting how these compounds fit into the enzyme's active site and in estimating their binding affinity.
Monoacylglycerol Lipase (B570770) (MAGL): A novel phenyl(piperazin-1-yl)methanone derivative was identified as a reversible inhibitor of MAGL, a therapeutic target for neurodegenerative diseases and cancer. nih.govnih.gov Molecular modeling studies revealed two potential binding modes (A and B) within the MAGL active site. nih.govresearchgate.net Subsequent synthesis and testing confirmed that both modes were possible, but binding mode A was preferred, with derivative 4 showing a five-fold higher activity (IC₅₀ = 6.1 µM) than derivative 5 (IC₅₀ = 31.9 µM). nih.gov The docking analysis showed that the 7-hydroxynaphthalen-1-yl fragment of compound 4 forms crucial hydrogen bonds with residues E53 and H272 of the enzyme. nih.gov
Cholinesterases (AChE and BChE): The phenylpiperazine scaffold is a key component in the design of cholinesterase inhibitors for Alzheimer's disease. In a study of arylisoxazole-phenylpiperazine derivatives, docking simulations of the most potent acetylcholinesterase (AChE) inhibitor, 5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanone (IC₅₀ = 21.85 μM), showed it binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov This dual binding was also observed in kinetic studies. nih.gov Similarly, docking of other potent N-phenylacetamide hybrids demonstrated key interactions with important residues in the active sites of both AChE and butyrylcholinesterase (BChE). nih.gov
Tyrosinase: Derivatives of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone were designed as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. semanticscholar.org Docking simulations predicted that the hydroxyphenyl moiety binds deep within the active site, with the hydroxy group oriented toward the catalytic copper ions. nih.gov The most potent compounds, which featured hydrophobic ortho-substituents on the aroyl moiety, showed IC₅₀ values in the low micromolar range (1.5–4.6 μM), significantly more potent than the reference compound kojic acid (IC₅₀=17.8 μM). semanticscholar.org
Enoyl-Acyl Carrier Protein Reductase (InhA): While direct studies on this compound are limited, related structures have been docked into the InhA enzyme, a target for antitubercular drugs. For instance, novel triazole hybrids were designed to target InhA, and docking studies revealed key hydrogen bonding and hydrophobic interactions within the enzyme's active site, supporting their observed antitubercular activity. nih.gov
Table 1: Inhibitory Activities of this compound Derivatives Against Target Enzymes
| Derivative Structure/Name | Target Enzyme | Inhibitory Concentration (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|
| Derivative 4 (MAGL Inhibitor) | MAGL | IC₅₀ = 6.1 µM | nih.gov |
| Derivative 5 (MAGL Inhibitor) | MAGL | IC₅₀ = 31.9 µM | nih.gov |
| 5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanone | AChE | IC₅₀ = 21.85 µM | nih.gov |
| 5-(2-fluorophenyl)-1,2-oxazol-3-ylmethanone | BChE | IC₅₀ = 51.66 µM | nih.gov |
| (4-(4-hydroxyphenyl)piperazin-1-yl)(2-methoxyphenyl)methanone (Derivative 81a) | Tyrosinase | IC₅₀ = 1.5 µM | nih.gov |
| N-2-fluorophenylacetamide hybrid (6l) | α-glucosidase | Kᵢ = 0.98 nM | nih.gov |
Elucidation of Interactions with Receptors
The phenylpiperazine motif is a well-established pharmacophore for central nervous system (CNS) receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors.
Dopamine Receptors (D2, D3): N-phenylpiperazine analogs are known to bind with high affinity and selectivity to the D3 dopamine receptor over the highly homologous D2 subtype. hibiscuspublisher.com This selectivity is often attributed to the ability of these ligands to bind in a bitopic manner, interacting with both the orthosteric binding site (OBS) and a secondary binding pocket (SBP) unique to the D3 receptor. up.ac.za For example, introducing a 4-(thiophen-3-yl)benzamide (B12553508) moiety to the N-phenylpiperazine scaffold resulted in compounds with D3 versus D2 selectivity ratios as high as 1831-fold. up.ac.za Docking studies on various derivatives have shown that the N-phenylpiperazine portion occupies the OBS, while the tail group extends into the extracellular vestibule, forming key interactions that drive selectivity. up.ac.zaresearchgate.net
Serotonin Receptors (5-HT1A, 5-HT3): The phenylpiperazine scaffold is integral to many 5-HT receptor ligands. A derivative, (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone , was identified as a potent 5-HT3 receptor antagonist with a pA₂ value of 7.3. jetir.org In another study, pharmacophore analysis was used to design quinazolinone derivatives incorporating a piperazinylquinoline moiety to target both 5-HT1A and 5-HT3 receptors for irritable bowel syndrome. researchgate.net Furthermore, linking the 2-methoxyphenyl-piperazine moiety to adamantane-based structures via a propyl linker yielded compounds with very high affinity for the 5-HT1A receptor, with Kᵢ values as low as 1.2 nM. Docking studies of these arylpiperazine derivatives into the 5-HT1A receptor structure show a critical interaction between the tertiary amine of the piperazine (B1678402) ring and the Asp116 residue.
Table 2: Binding Affinities of Phenylpiperazine Derivatives at Dopamine and Serotonin Receptors
| Derivative Structure/Name | Target Receptor | Binding Affinity (Kᵢ) | D2/D3 Selectivity | Reference |
|---|---|---|---|---|
| Compound 6a (fluorinated N-phenylpiperazine analog) | D3 | Nanomolar affinity | ~500-fold | hibiscuspublisher.com |
| Compound 8 (2,3-dichlorophenylpiperazine analogue) | D3 | Subnanomolar affinity | - | |
| Compound 9 (3-trifluoromethylphenylpiperazine analogue) | D3 | <10 nM | 56-fold | |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine (8) | 5-HT1A | 1.2 nM | - | |
| (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone (4a) | 5-HT3 | pA₂ = 7.3 | - | jetir.org |
Consensus Docking and Virtual Screening Methodologies
Given that different docking programs can yield varied results, consensus docking (CD) approaches are often employed to improve the reliability of predictions. This strategy combines the results from multiple docking algorithms to achieve a more accurate prediction of ligand binding poses and to enhance the success rate of virtual screening (VS) campaigns. nih.gov
A fingerprint-driven consensus docking protocol was successfully used to identify a novel phenyl(piperazin-1-yl)methanone inhibitor of MAGL. nih.govnih.gov In this process, a large compound library was screened using four different docking programs. Only the compounds that were predicted by all four methods to have the desired interaction fingerprints—including π–π stacking with Y194 and hydrogen bonding with A51 and M123—were selected for further analysis, leading to the discovery of a potent reversible inhibitor. nih.govresearchgate.net This success confirmed the reliability of the consensus docking approach for identifying new hits based on the this compound scaffold. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For phenylpiperazine derivatives, 3D-QSAR studies have been performed to understand the structural requirements for high-affinity binding.
In a study on 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives as C-C chemokine receptor type 1 (CCR1) antagonists, both ligand-based and receptor-guided CoMFA (Comparative Molecular Field Analysis) models were developed. The models showed good statistical significance and predictive power. The resulting contour maps highlighted regions where steric bulk and electrostatic properties could be modified to enhance binding affinity, providing a roadmap for designing more potent inhibitors. For instance, the analysis identified that bulky substituents were favored at the para-position of the phenyl ring, while electropositive groups were preferred near the pyrazole (B372694) ring.
Pharmacophore Modeling (Ligand-Based and Structure-Based)
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. This approach has been used to design new ligands based on the phenylpiperazine framework.
A general pharmacophore for D3 receptor antagonists has been described, which includes an aromatic region, an H-bond acceptor, a linker, and an amine region, features readily embodied by the phenylpiperazine scaffold. researchgate.net More specific pharmacophore analysis was employed in the design of dual 5-HT1A agonist/5-HT3 antagonists. researchgate.net By analyzing the key features of known ligands, researchers designed a series of quinazolinone derivatives linked to a piperazinylquinoline moiety, leading to the discovery of a potent and orally bioavailable agent for irritable bowel syndrome. researchgate.net This demonstrates how pharmacophore models can successfully guide the rational design of new, complex molecules built upon the core phenylpiperazine structure.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
Predicting the ADME properties of a compound early in the drug discovery process is crucial to avoid costly late-stage failures. In silico tools are widely used to estimate these pharmacokinetic parameters. Studies on various this compound derivatives have included such predictions.
For example, a series of 4-phenylpiperazine-carbodithioate-N-phenylacetamide hybrids designed as cholinesterase inhibitors were evaluated for their drug-likeness and ADME profiles. The most potent compounds were predicted to have appropriate properties for drug development, including good oral bioavailability. nih.gov In another study, the novel 5-HT3 antagonist (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone was noted to have an optimal log P value of 2.84, suggesting a good balance between solubility and permeability for potential CNS activity. jetir.org Similarly, in silico ADME analyses of piperazine derivatives targeting mTORC1 showed that several candidates adhered to key drug-likeness rules (Lipinski, Veber, etc.), indicating favorable oral bioavailability. These predictions are vital for prioritizing which compounds in a series should be advanced to more complex and expensive in vivo testing.
Table 3: Predicted ADME and Physicochemical Properties for Selected Phenylpiperazine Derivatives
| Compound/Series | Predicted Property | Value/Observation | Reference |
|---|---|---|---|
| (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone (4a) | Lipophilicity (Log P) | 2.84 (Optimal) | jetir.org |
| This compound | Lipophilicity (XLogP3-AA) | 3 | |
| This compound | Topological Polar Surface Area (TPSA) | 23.6 Ų | |
| 4-phenylpiperazine-carbodithioate-N-phenylacetamide hybrids | Drug-likeness | Predicted to be drug-like | nih.gov |
| Piperazine derivatives (mTORC1 inhibitors) | Oral Bioavailability | Predicted to be good (adhere to Lipinski, Veber, etc. rules) |
Molecular Dynamics Simulations for Binding Stability and Conformational Analysis
Molecular dynamics (MD) simulations have emerged as a powerful computational tool in the study of this compound and its derivatives. These simulations provide detailed insights into the dynamic interactions between the ligand and its target protein, offering a deeper understanding of binding stability and the conformational changes that occur upon binding.
Research into the phenyl(piperazin-1-yl)methanone scaffold has utilized MD simulations to elucidate the binding modes of its derivatives with therapeutic targets such as monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. nih.gov In one such study, MD simulations were performed using the AMBER 16 software package with the ff14SB force field. The ligand-protein complexes were solvated in a TIP3P explicit water model and neutralized with counter ions. The simulations were conducted at a constant temperature of 300 K under periodic boundary conditions, employing the Particle Mesh Ewald method for electrostatic calculations. nih.gov
These simulations were instrumental in confirming the binding poses of novel phenyl(piperazin-1-yl)methanone derivatives as reversible MAGL inhibitors. nih.gov The stability of the ligand-protein complexes was assessed by analyzing the trajectories of the simulations, with binding energy calculations performed using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method. This analysis of the final 20 nanoseconds of the simulation trajectories provided a quantitative measure of the binding affinity. nih.gov The study successfully identified a derivative that exhibited efficient reversible MAGL inhibition, highlighting the phenyl(piperazin-1-yl)methanone scaffold as a promising starting point for the development of novel inhibitors. nih.gov
In a similar vein, MD simulations have been employed to investigate the interaction of a novel, biochemically active phenyl-piperazine pharmacophore with the eukaryotic initiation factor 4A1 (eIF4A1), an ATP-dependent RNA helicase implicated in oncogenesis. nih.gov These simulations were crucial in confirming the correct binding poses of these compounds within the ATP-binding site of eIF4A1. nih.gov The stability of the protein-ligand complex was monitored throughout the simulation, with analyses such as Root Mean Square Fluctuation (RMSF) of individual residues providing insights into the dynamic changes upon ligand binding. nih.gov
The MD simulations revealed that the binding of the phenyl-piperazine scaffold induces significant conformational changes in eIF4A1, promoting a "closed" conformation by bringing the N- and C-terminal domains into closer proximity. nih.gov This is a critical finding, as the conformational state of eIF4A1 is tightly linked to its activity. The simulations were able to recreate the opening and closing dynamics of this helicase, providing a detailed molecular understanding of its inhibition. nih.gov
The conformational landscape of piperazine-containing compounds has also been explored using computational methods. For instance, a study on 1-(4-Fluorophenyl)piperazine, a structurally related molecule, utilized Potential Energy Surface (PES) scanning to identify its most stable conformer. dergipark.org.tr Such analyses are fundamental to understanding the preferred three-dimensional structure of these molecules, which in turn influences their binding to target proteins.
The table below summarizes key findings from molecular dynamics simulation studies on this compound derivatives and related scaffolds.
| Target Protein | Key Findings from MD Simulations | Interacting Residues | Reference |
| Monoacylglycerol Lipase (MAGL) | Confirmed binding mode and stability of a phenyl(piperazin-1-yl)methanone derivative. Binding energy calculated using MM-PBSA. | Not explicitly detailed in the provided text. | nih.gov |
| Eukaryotic Initiation Factor 4A1 (eIF4A1) | Confirmed stable binding of a phenyl-piperazine pharmacophore in the ATP-binding site. Observed ligand-induced conformational change to a "closed" state. | R362, R365 | nih.gov |
These computational studies underscore the importance of MD simulations in modern drug discovery, providing a dynamic and detailed view of ligand-protein interactions that is often unattainable through experimental methods alone. The insights gained from these simulations are invaluable for the rational design and optimization of more potent and selective inhibitors based on the this compound scaffold.
Preclinical Biological Evaluation of Phenyl 4 Phenylpiperazin 1 Yl Methanone and Its Analogues
In Vitro Pharmacological Characterization in Cellular Systems
Derivatives of Phenyl(4-phenylpiperazin-1-yl)methanone have demonstrated significant antiproliferative properties across a wide spectrum of human cancer cell lines. A series of 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles, such as phenoxazine (B87303) and phenothiazine (B1677639), were evaluated for their effects on tumor cell growth. nih.gov Several of these analogues exhibited potent antiproliferative activity, with one compound, 10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-10H-phenoxazine-3-carbonitrile, showing a mean GI₅₀ value of 3.3 nM across 93 different cancer cell lines. nih.govelsevierpure.com The mechanism for this activity was linked to the potent inhibition of tubulin polymerization and the induction of G2/M phase cell cycle arrest. nih.govelsevierpure.com
In the context of breast cancer , novel piperazine (B1678402) derivatives have been a focus of research. frontiersin.orgnih.gov A screening of 4-acyl-2-substituted piperazine urea (B33335) derivatives revealed selective cytotoxic activity against MCF7 human breast cancer cells compared to non-cancerous MCF 10A breast cells. frontiersin.orgnih.gov Other studies have described hybrid compounds with 4-piperazinyl-quinoline-isatin moieties that show cytotoxicity against MDA-MB468 and MCF7 breast cancer cell lines, with IC₅₀ values ranging from 10.34 to 66.78 μM. frontiersin.orgnih.gov Furthermore, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives displayed cytotoxic activity against multiple breast cancer cell lines, including MCF7, BT20, T47D, and CAMA-1, with IC₅₀ values as low as 0.31 μM. frontiersin.orgnih.gov Phenothiazine-1,2,3-triazole hybrids have also been developed, with some showing potent inhibitory effects against the MCF-7 breast cancer cell line, with an IC₅₀ value of 0.8 μM. nih.gov
Regarding ovarian cancer , the coumarin (B35378) derivative 4-methylumbelliferone (B1674119) (4-MU) has been shown to inhibit the proliferation of human epithelial ovarian cancer cells, ES2 and OV90. nih.govfrontiersin.org This effect was associated with the induction of G2/M cell cycle arrest. nih.govfrontiersin.org
For colorectal cancer , novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[5,4-b] elsevierpure.commdpi.commdpi.comtriazine sulfonamide derivatives were found to induce apoptosis in both HT-29 and DLD-1 human colorectal cell lines. Similarly, another novel 1,2,4-triazine (B1199460) sulfonamide derivative demonstrated the ability to induce apoptosis in these same cell lines. A separate study on hydantoin (B18101) derivatives containing a 4-acetylphenylpiperazinylalkyl moiety found that one compound was particularly effective against SW480 and SW620 colorectal cancer cell lines.
In prostate cancer research, the aforementioned hydantoin derivatives with a 4-acetylphenylpiperazinylalkyl moiety also showed efficacy against the PC3 prostate cancer cell line.
| Compound/Analogue Class | Cancer Type | Cell Line(s) | Observed Activity/Metric | Reference |
|---|---|---|---|---|
| 10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-10H-phenoxazine-3-carbonitrile | General | 93-cell line panel | Mean GI₅₀ = 3.3 nM | nih.govelsevierpure.com |
| 4-Acyl-2-substituted piperazine urea derivatives | Breast | MCF7 | Selective cytotoxicity vs. normal cells | frontiersin.orgnih.gov |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives | Breast | MCF7, BT20, T47D, CAMA-1 | IC₅₀ values from 0.31 to 120.52 µM | frontiersin.orgnih.gov |
| Phenothiazine-1,2,3-triazole hybrids | Breast | MCF-7 | IC₅₀ = 0.8 μM | nih.gov |
| 4-Methylumbelliferone (4-MU) | Ovarian | ES2, OV90 | Inhibited proliferation, G2/M arrest | nih.govfrontiersin.org |
| Pyrazolo[4,3-e]tetrazolo[5,4-b] elsevierpure.commdpi.commdpi.comtriazine sulfonamide derivatives | Colorectal | HT-29, DLD-1 | Apoptosis induction | |
| Hydantoin derivatives with 4-acetylphenylpiperazinylalkyl moiety | Colorectal, Prostate | SW480, SW620, PC3 | Effective antiproliferative activity |
While direct studies on the neuroprotective effects of this compound are limited, research on structurally related compounds provides insight into potential activities. The piperidine-containing compound, piperine, has been shown to exert a protective effect on dopaminergic neurons in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). mdpi.com Piperine treatment prevented the MPTP-induced decrease in tyrosine hydroxylase-positive cells, suggesting a neuroprotective role mediated by antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. mdpi.com
Another related piperidine (B6355638) derivative, 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), a potent σ1-receptor ligand, provides neuroprotection by reducing neuronal nitric oxide production. This suggests that the mechanism of neuroprotection for some piperidine-containing compounds is linked to the attenuation of neuronal nitric oxide synthase (nNOS) activity.
Studies on analogues of the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) in cultured mesencephalic neurons highlight the structural requirements for activity at dopaminergic neurons. Compounds that were potent and selective dopaminergic neurotoxins shared two key features: a high affinity for the dopamine (B1211576) transport system and the ability to inhibit mitochondrial respiration. This underscores the importance of these two processes in conferring selectivity and neurotoxicity for this class of compounds.
In PC12 cells, which are derived from a rat pheochromocytoma and used as a neuronal model, various compounds have been tested for neuroprotective effects against oxidative stress. For instance, phenelzine, an antidepressant, was found to reduce the loss of cell viability in differentiated PC12 cells treated with the neurotoxin MPP+. mdpi.com This protection was associated with reducing alterations in mitochondrial membrane permeability mediated by oxidative stress. mdpi.com
The potential of phenylpiperazine derivatives as agents for neuroblastoma has been evaluated through in vitro pharmacological studies using human neuroblastoma cell lines. A series of phenylpiperazines were assessed for their ability to inhibit the uptake of metaiodobenzylguanidine ([¹²⁵I]MIBG), a compound taken up by neuroblastoma cells. The compounds demonstrated a significant affinity for neuroblastoma cells, with IC₅₀ values for the inhibition of [¹²⁵I]MIBG uptake ranging from 1.5 µM to 65 µM for various analogues, including 4-phenyl-piperazine (PP) and 1-carboxamidino-4-phenyl-piperazine (CAPP). The uptake and retention characteristics were found to be similar to MIBG, indicating that phenylpiperazines can effectively target these tumor cells.
Furthermore, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is structurally related to some phenylpiperazine moieties, was investigated in differentiating mouse N2a neuroblastoma cells. Treatment with MPTP resulted in a change in cell morphology characterized by the inhibition of axon outgrowth, which occurred in the absence of cell death. This effect was associated with an accumulation of phosphorylated neurofilament-H in the cell body, suggesting an alteration in protein distribution as a marker of neurotoxicity in this neuronal cell model.
In Vivo Efficacy Studies in Animal Models of Disease (Preclinical Studies)
The antidepressant potential of this compound analogues has been investigated in several established rodent behavioral models of depression. mdpi.commdpi.com One specific analogue, (4-phenylpiperazin-1-yl)(quinoxalin-3-yl)methanone (designated as 4a), a novel 5-HT₃ receptor antagonist, has been a key subject of these studies. mdpi.commdpi.com
In the Forced Swim Test (FST) in mice, a standard screening test for antidepressant activity, acute treatment with compound 4a produced a significant reduction in the duration of immobility. mdpi.commdpi.com This effect is indicative of an antidepressant-like profile and was achieved without affecting the baseline locomotor activity of the animals, suggesting the effect is specific and not due to motor stimulation. mdpi.commdpi.com
The Reserpine-Induced Hypothermia (RIH) model in rats was also utilized. Reserpine is an alkaloid that depletes catecholamines, leading to symptoms like hypothermia. mdpi.commdpi.com Compound 4a was found to antagonize RIH in rats, further supporting its potential antidepressant activity. mdpi.commdpi.com
Furthermore, the efficacy of this analogue was tested in the Olfactory Bulbectomy (OBX) model of depression in rats. mdpi.commdpi.com This model, which involves the surgical removal of the olfactory bulbs, produces a range of behavioral changes analogous to depressive symptoms in humans. Sub-chronic treatment with compound 4a for 14 days significantly attenuated the behavioral abnormalities induced by the procedure. mdpi.commdpi.com These preliminary investigations collectively confirm that (4-phenylpiperazin-1-yl)(quinoxalin-3-yl)methanone exhibits antidepressant-like activity in various behavior-based rodent models. mdpi.commdpi.com
| Animal Model | Species | Key Finding | Reference |
|---|---|---|---|
| Forced Swim Test (FST) | Mouse | Significantly reduced immobility time, suggesting an antidepressant-like effect. | mdpi.commdpi.com |
| Reserpine-Induced Hypothermia (RIH) | Rat | Antagonized the hypothermic effects of reserpine. | mdpi.commdpi.com |
| Olfactory Bulbectomy (OBX) | Rat | Attenuated behavioral anomalies after sub-chronic (14-day) treatment. | mdpi.commdpi.com |
Assessment of Anti-infective Properties
The search for new treatments for leishmaniasis, a parasitic disease, has led to the investigation of various chemical scaffolds, including those containing a piperazine moiety. nih.gov The anti-leishmanial activity of derivatives of this compound has been assessed against different forms of the Leishmania parasite.
In in vitro studies, new 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline (B1680401) 1,4-dioxide derivatives were evaluated against axenic forms of Leishmania infantum. nih.gov While some of these compounds demonstrated good activity against the parasite, their toxicity to VERO cells (normal monkey kidney cells) was found to be correlated with their leishmanicidal properties, indicating a low selectivity index. nih.gov
Table 3: Anti-leishmanial Activity of this compound Analogues No direct studies on this compound were found. The table below summarizes findings for analogous compounds.
Derivatives of this compound have been synthesized and evaluated for their potential to combat Mycobacterium tuberculosis, the causative agent of tuberculosis.
One study investigated a series of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives. nih.gov These compounds were tested in vitro for their tuberculostatic activity, with the minimum inhibiting concentrations (MIC) found to be in the range of 25-100 mg/ml. nih.gov
Another study focused on 4-phenyl-N'-(4-phenylpiperazine-1-carbonothioyl) picolinohydrazonamide. nih.gov This compound, containing a phenylpiperazine moiety, exhibited a significant decrease in antitubercular potency, with a MIC of 50 µg/mL. nih.gov This suggests that the high lipophilicity of the phenylpiperazine group in this particular structure may not be favorable for antitubercular activity. nih.gov
Table 4: Antitubercular Activity of this compound Analogues No direct studies on this compound were found. The table below summarizes findings for analogous compounds.
Anti-inflammatory and Antinociceptive Activity in Pain Models
The analgesic and anti-inflammatory properties of this compound analogues have been investigated in various preclinical pain and inflammation models.
In the formalin-induced pain model , which has both a neurogenic (early) and an inflammatory (late) phase, related piperazine derivatives have shown efficacy. For instance, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone was found to reduce the paw licking time in the second phase of the formalin test. nih.gov Another analogue, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester, reduced the licking time in both phases of this test. nih.gov Similarly, a 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivative with a piperazine moiety showed significant analgesic activity in the second phase of the formalin test. mdpi.com
The carrageenan-induced aseptic inflammation model is commonly used to assess anti-inflammatory activity. In this model, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone reduced paw edema and decreased cell migration, myeloperoxidase activity, and levels of pro-inflammatory cytokines. nih.gov The compound 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester also reduced edema formation and decreased both cell migration and protein exudation in a carrageenan-induced pleurisy test. nih.gov
In models of neuropathic pain, such as the oxaliplatin-induced pain model , pyrrolidine-2,5-dione derivatives with a piperazine component have demonstrated antiallodynic properties. mdpi.com
Table 5: Anti-inflammatory and Antinociceptive Activity of this compound Analogues No direct studies on this compound were found. The table below summarizes findings for analogous compounds.
Pharmacokinetic Investigations in Preclinical Animal Models
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For derivatives of this compound, some pharmacokinetic properties have been computationally predicted and assessed in preclinical models.
For instance, ADME calculations for 4-phenylpicolin derivatives with a thiosemicarbazone structure, which includes a phenylpiperazine moiety, indicated that the compounds are likely to be absorbed in the gastrointestinal tract. nih.gov This is a crucial first step in determining the potential for oral bioavailability.
In a study of (4-phenylpiperazin-1-yl) (quinoxalin-3-yl) methanone (B1245722), a novel 5-HT3 receptor antagonist, the compound was noted to have an optimal log P value of 2.84. nih.gov The log P value is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes, including the blood-brain barrier.
Further research on a series of phenyl(piperazin-1-yl)methanone derivatives as monoacylglycerol lipase (B570770) (MAGL) inhibitors involved molecular modeling and preliminary structure-based hit optimization. nih.govnih.gov While these studies focused on the interaction with the target enzyme, they provide a foundation for understanding the structural requirements for activity, which can also influence pharmacokinetic properties.
Table 6: Pharmacokinetic Investigations of this compound Analogues No direct studies on this compound were found. The table below summarizes findings for analogous compounds.
Emerging Therapeutic Applications and Future Research Trajectories for Phenyl 4 Phenylpiperazin 1 Yl Methanone
Prospects for Novel Therapeutic Agents Based on the Phenyl(4-phenylpiperazin-1-yl)methanone Scaffold
The inherent versatility of the this compound scaffold has made it a valuable starting point for the design of novel therapeutic agents targeting a diverse array of diseases. Its derivatives have shown potential in several key areas of medicine.
In the realm of neurodegenerative diseases, derivatives have been identified as potential neuroprotective agents. For instance, compounds based on the (4-ethyl-piperaz-1-yl)-phenylmethanone substructure have demonstrated strong neuroprotective properties against β-amyloid-induced toxicity, a key factor in Alzheimer's disease. wikipedia.org These compounds were found to reverse the depletion of ATP in neuronal cells and inhibit glutamate-induced neurotoxicity, suggesting a potential mechanism for their protective effects. wikipedia.org
The scaffold has also yielded potent anticancer agents. A series of 10-(4-phenylpiperazin-1-yl)methanones derived from phenoxazine (B87303) and phenothiazine (B1677639) have been shown to be powerful inhibitors of tubulin polymerization. nih.gov One particular analog exhibited outstanding antiproliferative properties with low nanomolar GI50 values against a wide spectrum of cancer cell lines, inducing a G2/M phase cell cycle blockade. nih.gov Furthermore, a novel phenyl(piperazin-1-yl)methanone derivative was identified as a reversible inhibitor of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in cancer, neurodegenerative diseases, and chronic pain. drugs.com This derivative displayed promising antiproliferative activity in breast and ovarian cancer cell lines. drugs.com
Additionally, this chemical framework is being explored for psychiatric and neurological disorders. A derivative, (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (B1245722), has been identified as a novel 5-HT₃ receptor antagonist with significant antidepressant-like activity in rodent models. fda.gov Other derivatives, specifically N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide compounds, have been synthesized and evaluated for their anticonvulsant properties, showing activity in animal models of epilepsy. ncats.io
The broad spectrum of biological activities associated with this scaffold underscores its significant potential as a foundation for the development of new drugs for a variety of challenging diseases.
Table 1: Therapeutic Potential of this compound Derivatives
Exploration of Polypharmacology and Multi-target Ligand Design Strategies
The diverse biological activities of the this compound scaffold make it an ideal candidate for the application of polypharmacology and the design of multi-target ligands. Polypharmacology, the ability of a single compound to interact with multiple targets, is increasingly recognized as a beneficial attribute for treating complex diseases like cancer and neurodegenerative disorders.
Derivatives of this scaffold have been shown to interact with a variety of distinct biological targets. These include:
Tubulin: Essential for cell division, making it a key target in cancer therapy. nih.gov
5-HT₃ Receptors: Involved in mood regulation, a target for antidepressants and antiemetics. fda.gov
C-C Chemokine Receptor Type 1 (CCR1): Plays a role in inflammatory diseases such as rheumatoid arthritis and is also implicated in Alzheimer's disease. drugbank.com
Monoacylglycerol Lipase (MAGL): A crucial enzyme in the endocannabinoid system with implications for cancer, inflammation, and neurodegenerative conditions. drugs.com
The ability of a single core structure to serve as a template for inhibitors of such varied targets highlights its potential for creating multi-target drugs. A single molecule designed from this scaffold could, for example, simultaneously modulate an inflammatory receptor like CCR1 and provide neuroprotective effects, offering a more holistic treatment approach for conditions like Alzheimer's disease. This multi-targeting capability represents a significant area for future research and development.
Advancements in Computational Methodologies for this compound Research
Computational chemistry has become an indispensable tool in modern drug discovery, and research on the this compound scaffold is no exception. In silico techniques are being leveraged to accelerate the identification, design, and optimization of new derivatives.
Molecular docking studies have been instrumental in understanding how these compounds interact with their biological targets. For example, docking simulations suggested that phenoxazine- and phenothiazine-based derivatives bind to the colchicine (B1669291) binding site on β-tubulin, providing a structural basis for their potent anti-cancer activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies have also been successfully applied. A three-dimensional QSAR (3D-QSAR) study on a series of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone (B97240) derivatives targeting the CCR1 receptor helped to identify key structural features required for high-affinity binding. drugbank.com This study used homology modeling to build a model of the CCR1 receptor and then docked the most active molecule to guide the QSAR analysis, highlighting important residues like Tyr113 for ligand interaction. drugbank.com
Furthermore, virtual screening protocols have proven effective in identifying novel hits. A fingerprint-driven consensus docking approach led to the discovery of a new phenyl(piperazin-1-yl)methanone inhibitor of MAGL. drugs.com This computational screening process, followed by molecular modeling for hit optimization, demonstrates the power of these methods to efficiently explore chemical space and identify promising lead compounds. drugs.com These computational advancements are crucial for rational drug design and are paving the way for the development of more potent and selective agents based on this versatile scaffold.
Table 2: Application of Computational Methods in this compound Research
Investigative Research into Metabolite Activities and Related Chemical Biology Studies
Understanding the metabolic fate of a drug candidate is a critical aspect of its development. The biotransformation of compounds containing the phenylpiperazine moiety can lead to the formation of metabolites that are themselves biologically active. This has been well-documented for several approved drugs that share this structural feature.
Similarly, Nefazodone (B1678010), another antidepressant, undergoes metabolism by CYP3A4 to produce at least four active metabolites: hydroxynefazodone, para-hydroxynefazodone, triazoledione (B1667160), and mCPP. wikipedia.org The triazoledione metabolite is particularly noteworthy as its plasma levels can be 4 to 10 times higher than those of nefazodone itself, and it possesses a long elimination half-life. wikipedia.org The formation of these active metabolites is a key consideration in the drug's mechanism of action and potential for drug-drug interactions. nih.govnih.gov The metabolism of mCPP itself is primarily handled by the CYP2D6 enzyme. nih.gov
While specific metabolic studies on this compound itself are not widely published, the precedents set by structurally related drugs like Trazodone and Nefazodone suggest that its metabolism is a crucial area for investigation. Future chemical biology studies should focus on identifying the metabolites of novel derivatives, characterizing their pharmacological activity, and determining the specific CYP enzymes responsible for their formation. This research is essential for a complete understanding of their in-vivo activity, potential for toxicity, and for predicting clinical outcomes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Phenyl(4-phenylpiperazin-1-yl)methanone derivatives, and how can reaction conditions be optimized?
- Methodology :
- Acylation reactions : React 4-phenylpiperazine with substituted benzoyl chlorides in the presence of a base (e.g., Na₂CO₃ or K₂CO₃) under reflux in acetonitrile or dichloromethane. Yields vary (41–92%) depending on substituent steric/electronic effects .
- Reductive amination : Use LiAlH₄ or NaBH₄ for reducing intermediates like N-oxides or imines. For example, nitro groups (e.g., in 4-nitrobenzoyl derivatives) are reduced to amines using SnCl₂ .
- Purification : Column chromatography (Rf values: 0.39–0.44) and recrystallization (melting points: 153–191°C) are standard .
Q. How are structural and purity characteristics of this compound derivatives validated?
- Analytical techniques :
- NMR spectroscopy : and NMR confirm substituent integration and carbonyl connectivity (e.g., δ 3.22–3.82 ppm for piperazine protons) .
- Elemental analysis : Close agreement between calculated and observed C/H/N/O values (e.g., C 65.15% vs. 65.00% in compound 9 ) ensures purity .
- TLC : Rf values (e.g., 0.39–0.44) monitor reaction progress .
Q. What safety protocols are recommended for handling piperazine-based methanones in laboratory settings?
- Guidelines :
- Use fume hoods and personal protective equipment (PPE) due to potential irritancy (e.g., respiratory or skin exposure).
- Follow GHS-compliant SDS sheets for storage (e.g., room temperature, desiccated) and disposal .
- Emergency protocols: Immediate rinsing for eye/skin contact and medical consultation for inhalation .
Advanced Research Questions
Q. How can crystallographic data refine the structural understanding of this compound derivatives?
- Methods :
- Single-crystal X-ray diffraction : Resolve bond angles (e.g., C–C–C: 118.3–121.0°) and torsion angles using SHELX software. For example, compound 1-Chloro-2-(4-phenylpiperazin-1-yl)-ethanone was resolved with R factor = 0.035 .
- SHELXL refinement : Apply high-resolution data for small-molecule refinement; validate via data-to-parameter ratios (>18:1) .
Q. What strategies are effective in designing this compound analogs for acetylcholinesterase (AChE) inhibition?
- Structure-activity relationship (SAR) :
- Electrophilic substituents : Bromine or chlorine at the phenyl ring (e.g., compound 12 , IC₅₀ = 21.85 µM for AChE) enhance activity .
- Hydrophobic groups : Methyl or methoxy groups improve membrane permeability (e.g., compound 15 , Rf = 0.41) .
- Assays :
- Ellman’s method : Measure AChE/BChE inhibition via thiocholine production at 412 nm .
Q. How can computational modeling predict the binding affinity of this compound derivatives to tyrosine kinases?
- Approaches :
- Docking studies : Use software like AutoDock to simulate interactions with ATP-binding pockets (e.g., fluorine substituents enhance π-π stacking) .
- QSAR models : Corrogate electronic parameters (e.g., Hammett σ) with IC₅₀ values .
Q. What are the challenges in scaling up the synthesis of halogenated derivatives while maintaining yield and purity?
- Optimization :
- Catalyst selection : Pd/C or CuI for Ullmann-type couplings (e.g., 4-bromophenyl derivatives) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but require rigorous drying .
- Byproduct control : Monitor dihalogenation (e.g., 2,4-dibromo derivatives) via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
